molecular formula C20H15N3S B12927943 4(3H)-Quinazolinethione, 3-(2-methylphenyl)-2-(2-pyridinyl)- CAS No. 61351-64-2

4(3H)-Quinazolinethione, 3-(2-methylphenyl)-2-(2-pyridinyl)-

Cat. No.: B12927943
CAS No.: 61351-64-2
M. Wt: 329.4 g/mol
InChI Key: XYEXBRFCXYOGQI-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-3-(o-tolyl)quinazoline-4(3H)-thione is a heterocyclic compound that features a quinazoline core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-3-(o-tolyl)quinazoline-4(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with o-tolyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-3-(o-tolyl)quinazoline-4(3H)-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-3-(o-tolyl)quinazoline-4(3H)-thione involves its interaction with specific molecular targets. For example, in its anticancer activity, it may inhibit certain kinases or enzymes involved in cell proliferation. The compound’s structure allows it to bind to active sites of these targets, thereby blocking their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)quinazoline-4(3H)-thione: Lacks the o-tolyl group, which may affect its biological activity.

    3-(o-Tolyl)quinazoline-4(3H)-thione: Lacks the pyridin-2-yl group, which may influence its binding affinity to molecular targets.

    2-(Pyridin-2-yl)-3-phenylquinazoline-4(3H)-thione: Similar structure but with a phenyl group instead of an o-tolyl group.

Uniqueness

The presence of both the pyridin-2-yl and o-tolyl groups in 2-(Pyridin-2-yl)-3-(o-tolyl)quinazoline-4(3H)-thione contributes to its unique chemical and biological properties. These substituents can influence the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

61351-64-2

Molecular Formula

C20H15N3S

Molecular Weight

329.4 g/mol

IUPAC Name

3-(2-methylphenyl)-2-pyridin-2-ylquinazoline-4-thione

InChI

InChI=1S/C20H15N3S/c1-14-8-2-5-12-18(14)23-19(17-11-6-7-13-21-17)22-16-10-4-3-9-15(16)20(23)24/h2-13H,1H3

InChI Key

XYEXBRFCXYOGQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=S)C4=CC=CC=N4

Origin of Product

United States

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